molecular formula C12H12N2O4 B1444692 2,2-Dimethyl-5-((pyridin-4-ylamino)methylene)-1,3-dioxane-4,6-dione CAS No. 643069-57-2

2,2-Dimethyl-5-((pyridin-4-ylamino)methylene)-1,3-dioxane-4,6-dione

Cat. No.: B1444692
CAS No.: 643069-57-2
M. Wt: 248.23 g/mol
InChI Key: AGLOTESXAWEWRC-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-((pyridin-4-ylamino)methylene)-1,3-dioxane-4,6-dione is a synthetic derivative of Meldrum's acid, strategically designed for antimicrobial research, particularly in the disruption of bacterial quorum sensing (QS). Its proposed primary mechanism of action centers on the inhibition of the PqsD enzyme, a key catalyst in the [https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b00776

Properties

IUPAC Name

2,2-dimethyl-5-[(pyridin-4-ylamino)methylidene]-1,3-dioxane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-12(2)17-10(15)9(11(16)18-12)7-14-8-3-5-13-6-4-8/h3-7H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGLOTESXAWEWRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CNC2=CC=NC=C2)C(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Meldrum’s Acid Core

The foundational step in preparing the target compound is the synthesis of Meldrum’s acid, which serves as the core scaffold.

1.1 Original Synthesis

  • Meldrum’s acid was first synthesized by Meldrum via a condensation reaction involving acetone and malonic acid in the presence of acetic anhydride and sulfuric acid as a catalyst. This reaction leads to cyclization forming the 1,3-dioxane-4,6-dione ring system with two methyl groups at the 2-position.

1.2 Alternative Synthetic Routes

  • A widely used alternative involves reacting malonic acid , isopropenyl acetate (an enol derivative of acetone), and catalytic amounts of sulfuric acid to yield Meldrum’s acid.

  • Another reported method uses the reaction of carbon suboxide (C3O2) with acetone in the presence of oxalic acid .

1.3 Industrial-Scale Considerations

  • For industrial viability, malonic acid is typically prepared via acid hydrolysis of malonic acid diethyl ester rather than alkaline hydrolysis, due to ease of separation and process efficiency.

  • The hydrolysis step can be optimized by using orthophosphoric acid instead of hydrochloric or sulfuric acid, as it reduces corrosion and facilitates easier separation of malonic acid from reaction mixtures.

  • The process can be designed as a cyclic, almost waste-free system, recycling solvents and mother liquors, enhancing sustainability and cost-effectiveness.

Functionalization to 2,2-Dimethyl-5-((pyridin-4-ylamino)methylene)-1,3-dioxane-4,6-dione

The key functionalization step involves introducing the pyridin-4-ylamino methylene group at the 5-position of Meldrum’s acid via a condensation reaction.

2.1 General Approach

  • Meldrum’s acid, possessing an active methylene group at the 5-position, undergoes condensation with pyridin-4-ylamine or its aldehyde derivatives to form the corresponding alkylidene or arylidene derivatives.

  • This reaction typically proceeds via a Knoevenagel-type condensation, where the active methylene hydrogen is abstracted under acidic or catalytic conditions, facilitating nucleophilic attack and subsequent dehydration to form the methylene linkage.

2.2 Catalysts and Conditions

  • Catalysts such as p-toluenesulfonic acid (PTSA) or complex salts like (PhNH3)2CuCl4 have been employed to accelerate the condensation reaction with high yields.

  • For example, the use of (PhNH3)2CuCl4 at low catalyst loading (0.85 mol%) can achieve rapid reaction completion (within minutes) and higher yields compared to PTSA, which requires longer reaction times and gives lower yields.

  • Reactions are generally carried out in polar solvents, often under mild heating to facilitate condensation.

2.3 Yield and Purity

  • Reported yields for analogous Meldrum’s acid derivatives with arylamino methylene groups range from 62% to 79%, depending on catalyst and reaction conditions.

  • The resulting compounds are typically purified by recrystallization or chromatographic techniques to achieve high purity suitable for further applications.

Summary Table of Preparation Methods

Step Reagents/Conditions Notes Reference
Synthesis of Meldrum’s acid Malonic acid + acetone + acetic anhydride + H2SO4 Original Meldrum method; condensation and cyclization
Alternative Meldrum’s acid synthesis Malonic acid + isopropenyl acetate + catalytic H2SO4 Alternative route with enol acetate derivative
Industrial malonic acid prep Hydrolysis of malonic acid diethyl ester + H3PO4 Orthophosphoric acid reduces corrosion, improves separation
Condensation with pyridin-4-ylamine Meldrum’s acid + pyridin-4-ylamine + catalyst (e.g., (PhNH3)2CuCl4 or PTSA) Knoevenagel condensation; catalyst choice affects yield and speed

Detailed Research Findings and Notes

  • Acidity and Reactivity: Meldrum’s acid has an unusually acidic methylene proton (pKa ~4.97), facilitating its condensation with amines and aldehydes to form alkylidene derivatives.

  • Catalyst Efficiency: The copper-based complex catalyst (PhNH3)2CuCl4 significantly enhances reaction rates and yields compared to traditional acid catalysts such as PTSA, making it preferable for laboratory and potential industrial synthesis of derivatives.

  • Environmental and Industrial Viability: The use of orthophosphoric acid in the malonic acid preparation step reduces equipment corrosion and allows recycling of solvents and reagents, making the synthesis more sustainable and scalable.

  • Biological Relevance: Meldrum’s acid derivatives with arylamino methylene groups, including pyridinyl derivatives, have shown promising biological activities such as antimicrobial and anticancer effects, highlighting the importance of efficient synthetic methods for these compounds.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-5-((pyridin-4-ylamino)methylene)-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The pyridine moiety can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.

Scientific Research Applications

2,2-Dimethyl-5-((pyridin-4-ylamino)methylene)-1,3-dioxane-4,6-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,2-Dimethyl-5-((pyridin-4-ylamino)methylene)-1,3-dioxane-4,6-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing biochemical pathways. Specific pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in ) enhance electrophilicity at the methylene position, facilitating cyclization reactions. Pyridinyl groups (as in the target compound) introduce nitrogen-based coordination sites for metal catalysts .
  • Synthesis Efficiency : Microwave or sonication methods (e.g., ) achieve >90% yields in minutes, while traditional reflux requires hours .
  • Crystallography : Intramolecular hydrogen bonding and planar conformations are conserved across analogs, but dihedral angles vary with substituent bulk (e.g., 8.23° in vs. 10.5° in ).

Reactivity and Functionalization

  • Thermal Cracking: Pyrolysis of these derivatives generates quinolin-4-ol scaffolds, critical in antitumor agents. The pyridin-4-ylamino variant may yield pyridine-fused heterocycles with enhanced bioactivity .
  • Catalytic Modifications : La(OTf)₃ and TiCl₄ catalyze regioselective condensations, enabling scalable synthesis of analogs with fluorinated or chlorinated aryl groups .

Biological Activity

2,2-Dimethyl-5-((pyridin-4-ylamino)methylene)-1,3-dioxane-4,6-dione is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer, antimicrobial, and other pharmacological effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C12H12N2O4C_{12}H_{12}N_{2}O_{4} and features a dioxane ring structure with a pyridine moiety. Its structural representation is crucial for understanding its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound was evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung Cancer)15.5Induction of apoptosis via mitochondrial pathway
MCF-7 (Breast Cancer)12.3Inhibition of cell proliferation
HeLa (Cervical Cancer)10.8Disruption of DNA synthesis

Table 1: Anticancer activity of the compound against various cell lines.

Antimicrobial Activity

The compound also exhibited antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.

Microorganism MIC (µg/mL) Activity
Staphylococcus aureus32Effective against Gram-positive
Escherichia coli64Effective against Gram-negative
Pseudomonas aeruginosa128Moderate activity

Table 2: Antimicrobial activity of the compound against selected microorganisms.

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. Research indicates that it may function through:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cancer cell metabolism.
  • Induction of Apoptosis : Evidence suggests that it triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Properties : The presence of dioxane and pyridine rings contributes to its ability to scavenge free radicals.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Study on Lung Cancer Models : In vivo studies demonstrated that treatment with the compound resulted in a significant reduction in tumor size in A549 xenograft models.
  • Combination Therapy Studies : When used in combination with standard chemotherapeutic agents like doxorubicin, the compound enhanced the overall therapeutic effect and reduced side effects.

Q & A

Q. What are the optimal synthetic routes for preparing 2,2-Dimethyl-5-((pyridin-4-ylamino)methylene)-1,3-dioxane-4,6-dione?

Methodological Answer: The compound is synthesized via a two-step condensation reaction. A reflux method is commonly employed:

Step 1: React 2,2-dimethyl-1,3-dioxane-4,6-dione with methyl orthoformate under reflux for 2.5 hours to form an intermediate.

Step 2: Add pyridin-4-amine and continue refluxing for 4 hours. The product is isolated by precipitation in cold water and purified via slow evaporation of a CH₂Cl₂-methanol solution to obtain single crystals .
For eco-friendly synthesis, replace traditional solvents with water or ethanol and use microwave-assisted heating to reduce reaction time and energy consumption .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

  • Single-crystal X-ray diffraction (SCXRD): Resolves the crystal structure and confirms the planar geometry of the dioxane-dione core and pyridinyl substituent .
  • ¹H/¹³C NMR: Identifies proton environments (e.g., methyl groups at δ 1.7 ppm and pyridinyl protons at δ 8.2–8.5 ppm) and carbonyl carbons (δ 165–170 ppm).
  • FT-IR: Confirms C=O stretches (~1750 cm⁻¹) and N-H bending (1540 cm⁻¹) from the pyridinylamino group .

Q. How can researchers assess the compound’s reactivity in heterocyclic synthesis?

Methodological Answer: Test its reactivity as a Michael acceptor or dienophile in cycloaddition reactions. For example:

  • React with enamines or hydrazines to form fused pyridine or pyrazole derivatives.
  • Monitor reaction progress via TLC and isolate products using column chromatography (silica gel, ethyl acetate/hexane eluent). Adjust stoichiometry (1:1.2 molar ratio) to optimize yields .

Advanced Research Questions

Q. How can contradictory data on reaction yields under varying conditions be resolved?

Methodological Answer: Contradictions often arise from solvent polarity, temperature, or catalyst selection. To resolve:

Design a factorial experiment testing variables (e.g., DMF vs. ethanol, 80°C vs. 100°C).

Use ANOVA to identify statistically significant factors (e.g., ethanol increases yield by 15% vs. DMF due to better solubility of intermediates) .

Cross-validate with kinetic studies (e.g., in-situ IR to track intermediate formation rates) .

Q. What mechanistic insights explain the compound’s role in synthesizing 4(1H)-quinolone derivatives?

Methodological Answer: The compound acts as a β-keto ester surrogate. Mechanistic steps include:

Nucleophilic attack: Pyridinylamino group facilitates deprotonation, forming a conjugated enolate.

Cyclization: Reaction with aryl aldehydes generates a six-membered transition state, leading to quinolone formation.

DFT calculations (B3LYP/6-31G*) can model transition-state energies and validate regioselectivity .

Q. How can environmental degradation pathways of this compound be studied?

Methodological Answer: Adopt a tiered approach:

Laboratory studies: Use HPLC-MS to monitor hydrolysis (pH 3–9) and photolysis (UV-Vis light).

Biotic degradation: Incubate with soil microbiota and analyze metabolites via GC-MS.

Model ecosystems: Apply OECD 308 guidelines to assess persistence in water-sediment systems .

Q. What strategies improve reproducibility in crystallography studies of this compound?

Methodological Answer:

  • Controlled crystallization: Use slow evaporation (CH₂Cl₂:MeOH, 3:1) at 4°C to minimize polymorphism.
  • Data validation: Cross-check SCXRD results with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., C-H···O hydrogen bonds) .

Q. How can computational methods predict biological activity or toxicity?

Methodological Answer:

  • QSAR modeling: Train models using descriptors like LogP, polar surface area, and H-bond donors.
  • Molecular docking: Simulate binding to target proteins (e.g., kinases) using AutoDock Vina.
  • Validate predictions with in vitro assays (e.g., cytotoxicity against HeLa cells) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,2-Dimethyl-5-((pyridin-4-ylamino)methylene)-1,3-dioxane-4,6-dione
Reactant of Route 2
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2,2-Dimethyl-5-((pyridin-4-ylamino)methylene)-1,3-dioxane-4,6-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.